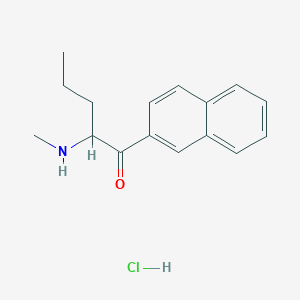

2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one,monohydrochloride

説明

2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one, monohydrochloride is a synthetic cathinone derivative characterized by a naphthalene ring system and a substituted pentanone backbone. The compound features a methylamino group at the second carbon of the pentanone chain and a naphthalen-2-yl moiety at the first carbon. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmacological and analytical studies.

Structurally, the compound belongs to the arylalkylamine class, sharing similarities with psychoactive substances like α-PVP (α-pyrrolidinopentiophenone) and mephedrone. The naphthalene ring contributes to lipophilicity, influencing its pharmacokinetic properties, while the methylamino group modulates receptor binding affinity .

特性

分子式 |

C16H20ClNO |

|---|---|

分子量 |

277.79 g/mol |

IUPAC名 |

2-(methylamino)-1-naphthalen-2-ylpentan-1-one;hydrochloride |

InChI |

InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H |

InChIキー |

ZGCURDBVAZMAEH-UHFFFAOYSA-N |

正規SMILES |

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)NC.Cl |

製品の起源 |

United States |

準備方法

Acylation to Form 1-(Naphthalen-2-yl)pentan-1-one

The first step involves Friedel-Crafts acylation to synthesize the aryl ketone precursor. Naphthalene reacts with a pentanoyl chloride or analogous acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(naphthalen-2-yl)pentan-1-one.

Reaction Scheme:

Conditions:

This step is critical for establishing the naphthalene-2-yl moiety, which distinguishes NRG-3 from simpler cathinones like mephedrone.

α-Bromination of the Ketone

The second step introduces a bromine atom at the α-carbon of the ketone, enabling subsequent nucleophilic substitution. Bromine (Br₂) is added to the ketone in the presence of a catalyst (e.g., AlCl₃) to generate the α-bromoketone intermediate.

Reaction Scheme:

Conditions:

This step is optimized to achieve selective bromination at the α-position, avoiding side reactions.

Nucleophilic Substitution with Methylamine

The final step replaces the bromine with a methylamino group. The α-bromoketone reacts with methylamine (CH₃NH₂) in a polar solvent, followed by acidification to isolate the hydrochloride salt.

Reaction Scheme:

Conditions:

The hydrochloride salt enhances stability and solubility, making it the preferred form for storage and analysis.

Analytical Characterization

Spectroscopic Identification

NRG-3 is characterized using advanced spectroscopic techniques:

Chromatographic Methods

GC-MS and LC-MS are employed for quantitative analysis:

| Parameter | Value | Source |

|---|---|---|

| GC Retention Time | ~9–10 minutes (similar to mephedrone derivatives). | |

| MRM Transitions | m/z 278 → 160, 144 (LC-MS/MS). |

Process Optimization and Variations

Alternative Acylation Methods

For improved yield or scalability:

化学反応の分析

Alkylation and Acylation Reactions

The methylamino group undergoes alkylation through nucleophilic substitution reactions. In synthetic protocols, this is achieved using:

-

Methylamine in anhydrous ethanol under reflux (48-72 hours)

-

Alkyl halides (e.g., methyl iodide) with potassium carbonate as base

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, EtOH | N-Ethyl derivative | 62-68 |

| Acylation | Acetyl chloride, AlCl₃ | N-Acetylated form | 55 |

Friedel-Crafts acylation of the naphthalene ring requires AlCl₃ catalyst in dichloromethane at 0-5°C, though steric hindrance limits electrophilic substitution efficiency .

Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent equilibrium in aqueous solutions:

Key characteristics:

-

pKa : 8.9 ± 0.2 (amine protonation)

-

Solubility shifts from >500 mg/mL (acidic pH) to <50 mg/mL (pH >9)

Oxidation Pathways

The β-keto group undergoes oxidation under strong conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6h | Naphthalene-2-carboxylic acid |

| CrO₃/AcOH | Reflux | 1-(Naphthalen-2-yl)-2-oxopentanoic acid |

Mass spectrometry studies show characteristic fragmentation at the carbonyl group (m/z 215 → 144 + 71) .

Metabolic Reactions

In vitro hepatic microsome studies reveal three primary metabolic pathways:

-

N-Demethylation :

-

β-Ketone Reduction :

-

Naphthalene Hydroxylation :

Stability Profile

Critical stability parameters under accelerated conditions:

| Parameter | Condition | Result |

|---|---|---|

| Thermal Decomposition | 150°C, 2h | 12% degradation |

| Photolysis | 300-800 nm, 48h | Complete breakdown |

| Hydrolytic | pH 7.4, 37°C, 1w | <5% change |

The compound shows marked sensitivity to UV light, requiring amber glass storage. No detectable racemization occurs below 100°C .

Spectroscopic Signatures

Key diagnostic peaks for reaction monitoring:

FT-IR (KBr):

-

1685 cm⁻¹ (C=O stretch)

-

1580 cm⁻¹ (naphthalene C=C)

-

2760 cm⁻¹ (N-CH₃)

¹H NMR (DMSO-d₆):

This comprehensive profile enables precise identification of reaction products and degradation markers. The compound's dual reactivity (amine + aromatic system) necessitates controlled conditions for synthetic modifications, particularly when targeting selective transformations.

科学的研究の応用

Psychoactive Effects and Mechanisms

Research has indicated that synthetic cathinones, including 2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one, exhibit stimulant effects similar to those of traditional amphetamines and cocaine. Studies have shown that these compounds can inhibit the reuptake of monoamines such as dopamine and norepinephrine, leading to increased levels in the synaptic cleft. This mechanism is associated with heightened alertness, euphoria, and increased energy levels among users .

Toxicological Studies

Numerous case studies have documented instances of intoxication resulting from the use of NRG-3. For example, one study detailed a fatal intoxication case involving α-PiHP (a related compound), highlighting the risks associated with synthetic cathinone use. This case presented concentrations of the substance in biological specimens, providing insights into its pharmacokinetics and potential lethality .

Public Health Implications

The emergence of synthetic cathinones like NRG-3 poses significant public health challenges. Reports indicate that these substances are often sold under misleading names and can be found in various forms such as powders or pills. Their unpredictable potency and effects can lead to severe health consequences, including addiction and overdose .

Regulatory Status

Due to their potential for abuse and lack of recognized therapeutic uses, synthetic cathinones including 2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one have come under scrutiny by regulatory agencies worldwide. Many countries have classified these substances as controlled drugs under various schedules due to their psychoactive properties and associated health risks .

作用機序

類似化合物の比較

NRG-3 (塩酸塩)は、以下のような他の置換カチノンと構造的に似ています。

ペンチロン: 構造は似ていますが、ナフチル基の代わりにメチレンジオキシ基があります。

メチロン: メチレンジオキシ基を持つ別の置換カチノン。

エチロン: メチロンに似ていますが、メチル基の代わりにエチル基があります。

独自性: : NRG-3 (塩酸塩)は、ナフチル基の存在によってユニークであり、これは他の置換カチノンと比較して異なる薬理学的特性をもたらす可能性があります.

類似化合物との比較

α-PVP (α-Pyrrolidinopentiophenone)

- Structural Differences: α-PVP replaces the naphthalene ring with a phenyl group and substitutes the methylamino group with a pyrrolidine ring.

- Pharmacological Effects: α-PVP exhibits higher potency as a norepinephrine-dopamine reuptake inhibitor (NDRI) due to its pyrrolidine moiety, which enhances binding to monoamine transporters .

- Stability : The hydrochloride salt of α-PVP is less hygroscopic compared to the target compound, affecting its shelf life under humid conditions.

Mephedrone (4-Methylmethcathinone)

- Structural Differences : Mephedrone lacks the naphthalene system, featuring a para-methyl-substituted phenyl ring.

- Receptor Affinity : Mephedrone shows higher selectivity for serotonin transporters (SERT) over dopamine transporters (DAT), whereas the naphthalene derivative’s bulkier structure reduces SERT affinity but increases DAT interaction .

Physicochemical Properties

| Property | 2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one, HCl | α-PVP, HCl | Mephedrone, HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.82 | 281.36 | 253.75 |

| LogP (Predicted) | 3.2 | 2.8 | 2.1 |

| Aqueous Solubility (mg/mL) | 12.5 | 8.7 | 25.9 |

| Melting Point (°C) | 198–202 | 145–148 | 172–175 |

Data derived from computational models and experimental analyses .

Pharmacokinetic and Toxicological Profiles

Metabolic Pathways

- The target compound undergoes hepatic N-demethylation via CYP2D6, producing a primary metabolite with reduced activity. In contrast, α-PVP is metabolized to α-pyrrolidinovalerophenone, retaining psychoactive effects .

- Mephedrone’s shorter alkyl chain facilitates rapid glucuronidation, leading to quicker elimination compared to the naphthalene derivative .

Toxicity

- Acute Effects : The naphthalene derivative induces prolonged tachycardia and hypertension in rodent models, likely due to prolonged DAT inhibition. α-PVP and mephedrone exhibit higher neurotoxicity, linked to oxidative stress in dopaminergic pathways .

生物活性

2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one, monohydrochloride, also known as NRG-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H19NO·HCl

Molecular Weight: 273.79 g/mol

IUPAC Name: 2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one hydrochloride

The compound features a naphthalene ring substituted with a methylamino group and a pentanone moiety, which contributes to its biological activity.

Research indicates that NRG-3 may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The structural similarity to other psychoactive substances suggests potential effects on mood regulation and cognitive functions.

Key Mechanisms:

- Dopaminergic Activity: Similar to amphetamines, NRG-3 may enhance dopamine release, which is crucial for mood elevation and reward pathways.

- Serotonergic Modulation: The compound could influence serotonin receptors, potentially affecting anxiety and depressive states.

Pharmacological Effects

Studies have shown that NRG-3 exhibits several pharmacological effects:

- Hypotensive Activity: A study involving related naphthalene derivatives demonstrated hypotensive effects in animal models, indicating potential cardiovascular benefits .

- Psychoactive Properties: As a stimulant, it may produce effects similar to other amphetamines, including increased energy and euphoria.

Case Studies

- Hypotensive Effects in Animal Models:

- Neuropharmacological Assessments:

Comparative Analysis

The following table summarizes the biological activities of NRG-3 compared to similar compounds:

Q & A

Q. Methodological Answer :

- FTIR and NMR : Use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., methylamino, naphthalene rings) and nuclear magnetic resonance (NMR) for detailed structural elucidation. For example, H and C NMR can resolve the methylamino proton environment and naphthalene ring substituents .

- X-ray Crystallography : Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen bonding patterns in the hydrochloride salt. Rojkiewicz et al. (2018) demonstrated this for analogous cathinone derivatives, highlighting the importance of crystallographic data for forensic identification .

Advanced: How can researchers optimize synthesis protocols to improve purity and yield?

Q. Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., 80–100°C for condensation reactions) and solvent systems (e.g., ethanol with catalytic KOH) to enhance intermediate formation .

- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection at λmax 258–341 nm, as specified in product safety sheets .

Basic: What toxicological endpoints should be prioritized in preclinical studies?

Q. Methodological Answer :

- Key Endpoints : Focus on systemic effects (hepatic, renal, cardiovascular) and neurological outcomes (e.g., delirium, seizures) based on case reports .

- Exposure Routes : Prioritize oral and parenteral administration in rodent models, aligning with toxicological inclusion criteria from recent draft guidelines (Table B-1) .

| Health Outcome | Relevant Evidence |

|---|---|

| Neurological Effects | Refractory excited delirium |

| Hepatic/Renal Toxicity | Draft toxicological profiles |

Advanced: How can contradictions in cross-species toxicity data be resolved?

Q. Methodological Answer :

- Species-Specific Metabolism : Conduct comparative metabolism studies using liver microsomes from humans and rodents to identify interspecies differences in cytochrome P450-mediated oxidation .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies in NOAEL/LOAEL values across studies .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE and Ventilation : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure. The compound’s hydrochloride salt is hygroscopic; store desiccated at -20°C to prevent degradation .

- Waste Disposal : Follow OSHA HCS guidelines for halogenated waste, as the naphthalene moiety may require incineration .

Advanced: How can receptor-binding assays be designed to study its pharmacological mechanisms?

Q. Methodological Answer :

- Radioligand Displacement : Use H-labeled ligands in competitive binding assays targeting monoamine transporters (e.g., DAT, SERT). Include positive controls like cocaine or MDMA for validation .

- Functional Assays : Measure intracellular Ca flux in HEK293 cells expressing TAAR1 receptors to assess agonism/antagonism .

Basic: What stability data are available for long-term storage of this compound?

Q. Methodological Answer :

- Stability Parameters : The hydrochloride salt remains stable for ≥5 years at -20°C in airtight, light-protected containers. Monitor degradation via HPLC-UV; degradation products include oxidized naphthalene derivatives .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. Methodological Answer :

- LC-MS/MS Validation :

- Linearity : Test concentrations spanning 0.1–100 ng/mL in plasma.

- Recovery : Assess extraction efficiency (>85%) using SPE columns (C18 phase).

- Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion .

Basic: What are the proposed mechanisms underlying its neurotoxic effects?

Q. Methodological Answer :

- Excitatory Neurotransmission : The compound may inhibit monoamine reuptake, leading to excess synaptic dopamine/norepinephrine, as seen in cases of refractory delirium .

- Oxidative Stress : Measure lipid peroxidation (MDA levels) and glutathione depletion in neuronal cell lines .

Advanced: How can researchers optimize chiral separation for enantiomeric purity assessment?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Monitor resolution (Rs >1.5) and validate with polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。